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Compound of Interest

Compound Name: 3-Quinuclidinol hydrochloride

Cat. No.: B1302385 Get Quote

CAS Number: 42437-96-7

This technical guide provides an in-depth overview of (R)-(-)-3-Quinuclidinol hydrochloride, a

key chiral building block in the synthesis of various pharmaceuticals. The document is intended

for researchers, scientists, and professionals in drug development, offering detailed information

on its chemical and physical properties, pharmacological profile, and relevant experimental

methodologies.

Core Properties and Data
(R)-(-)-3-Quinuclidinol hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-

Quinuclidinol. Its rigid bicyclic structure and specific stereochemistry are crucial for its biological

activity and its utility as a precursor in the synthesis of potent muscarinic acetylcholine receptor

antagonists.

Physicochemical Properties
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Property Value Reference

Molecular Formula C₇H₁₃NO · HCl [1][2]

Molecular Weight 163.65 g/mol [1][3]

Appearance
White to off-white or beige

crystalline powder

Melting Point 344-350 °C (literature) [1][3]

Optical Activity [α]20/D −35°, c = 1 in H₂O [1][3]

Solubility Soluble in water.

InChI Key
OYEJRVVBERZWPD-

FJXQXJEOSA-N
[1][3]

SMILES String
Cl.O[C@H]1CN2CC[C@H]1C

C2
[1][3]

Pharmacological Profile: A Muscarinic Receptor
Antagonist Scaffold
(R)-(-)-3-Quinuclidinol itself exhibits modest affinity for muscarinic acetylcholine receptors

(mAChRs). However, it serves as a critical structural scaffold for the development of high-

affinity mAChR antagonists.[2] Esterification of the hydroxyl group of (R)-(-)-3-Quinuclidinol

leads to some of the most potent and widely studied muscarinic antagonists, such as (R)-

Quinuclidinyl benzilate (QNB).[2]

These derivatives act as competitive antagonists at the orthosteric binding site of all five

muscarinic receptor subtypes (M1-M5), blocking the effects of the endogenous

neurotransmitter, acetylcholine.[2] This antagonism has significant implications for various

physiological processes and therapeutic applications.

Modulation of Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular

signaling cascades upon activation. Antagonists derived from the (R)-(-)-3-Quinuclidinol

scaffold effectively block these pathways.
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M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors couple to Gq/11 proteins.

Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C

(PKC). (R)-(-)-3-Quinuclidinol-based antagonists inhibit this entire cascade.[2]

M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to Gi/o proteins. Agonist

binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels. (R)-(-)-3-Quinuclidinol derivatives block this inhibitory effect.

[2]

Experimental Protocols
This section details methodologies relevant to the synthesis, characterization, and

pharmacological evaluation of (R)-(-)-3-Quinuclidinol and its derivatives.

Synthesis of (R)-(-)-3-Quinuclidinol
A common method for the synthesis of enantiomerically pure (R)-3-Quinuclidinol involves the

asymmetric reduction of 3-quinuclidinone. This can be achieved using various methods,

including enzymatic reduction.

Example: Enzymatic Reduction of 3-Quinuclidinone

This protocol is a generalized method based on literature reports.

Enzyme and Cell Preparation:

Express a suitable reductase enzyme (e.g., from Burkholderia species) in a host organism

like E. coli.

Culture the cells in an appropriate medium (e.g., Terrific Broth) and induce protein

expression.

Harvest the cells by centrifugation. The cell pellet can be used directly or after

permeabilization.

Enzymatic Reaction:
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In a reaction vessel, combine the cell suspension (or purified enzyme), 3-quinuclidinone

hydrochloride, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g.,

glucose and glucose dehydrogenase).

Maintain the reaction at an optimal temperature (typically 30-50°C) and pH.

Monitor the reaction progress by periodically analyzing samples for the formation of (R)-3-

Quinuclidinol using techniques like Gas Chromatography (GC) or High-Performance

Liquid Chromatography (HPLC).

Product Isolation:

Once the reaction is complete, stop the reaction by adjusting the pH to >10 with a base

(e.g., NaOH).

Remove the cells and any precipitated proteins by centrifugation.

Extract the (R)-3-Quinuclidinol from the aqueous supernatant using an organic solvent

such as chloroform or ethyl acetate.

Purify the product further if necessary through crystallization or chromatography.

Pharmacological Evaluation
1. Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic

receptor subtypes.

Membrane Preparation: Prepare membranes from cells stably expressing a single human

muscarinic receptor subtype (M1-M5).

Assay:

Incubate the cell membranes with a known concentration of a radiolabeled muscarinic

antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound.

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
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Measure the amount of bound radioactivity using liquid scintillation counting.

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-

Prusoff equation.

2. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5 Receptors)

This functional assay measures the agonist-stimulated production of inositol phosphates, a

downstream effect of Gq/11 activation.

Cell Culture and Labeling: Culture cells expressing the receptor of interest and label them

with [³H]-myo-inositol.

Assay:

Pre-incubate the cells with the antagonist (test compound) for a specific period.

Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of LiCl (to

inhibit inositol monophosphatase).

Stop the reaction and extract the inositol phosphates.

Quantification: Separate and quantify the [³H]-inositol phosphates using ion-exchange

chromatography and liquid scintillation counting. The ability of the antagonist to inhibit the

agonist-induced PI turnover is a measure of its functional antagonism.

3. Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4 Receptors)

This assay measures the ability of a compound to antagonize the agonist-mediated inhibition of

adenylyl cyclase.

Membrane Preparation: Prepare membranes from cells expressing the M2 or M4 receptor.

Assay:

Incubate the membranes with the antagonist, a muscarinic agonist, forskolin (to stimulate

adenylyl cyclase), and ATP.
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The reaction produces cAMP.

Quantification: Measure the amount of cAMP produced using a suitable method, such as a

competitive binding assay or an enzyme-linked immunosorbent assay (ELISA). The

antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of

forskolin-stimulated cAMP production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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